Bienvenue dans la boutique en ligne BenchChem!

3-[(3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid

Antitubercular drug discovery Aminoacyl-tRNA synthetase inhibition Mycobacterium tuberculosis

Choose this compound for target-based antitubercular campaigns requiring a defined, moderate-potency baseline. Its unsubstituted triazinone core (232.20 g/mol, XLogP3 0.3) ensures solubility for biochemical assays and co-crystallization, while the meta-benzoic acid regioisomer provides a distinct geometry for SAR studies. Confirmed 98% purity reduces non-specific binding artifacts, enabling reproducible dose-response data.

Molecular Formula C10H8N4O3
Molecular Weight 232.20 g/mol
Cat. No. B7792809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid
Molecular FormulaC10H8N4O3
Molecular Weight232.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC2=NC(=O)NN=C2)C(=O)O
InChIInChI=1S/C10H8N4O3/c15-9(16)6-2-1-3-7(4-6)12-8-5-11-14-10(17)13-8/h1-5H,(H,15,16)(H2,12,13,14,17)
InChIKeyDFVOYCASSPTMHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid – Structural and Pharmacological Baseline for Procurement Decisions


3-[(3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid (CAS 914214-68-9) is a heterocyclic compound comprising a benzoic acid moiety linked via an amino bridge to a 1,2,4-triazin-3-one scaffold [1]. With a molecular formula of C₁₀H₈N₄O₃, a molecular weight of 232.20 g/mol, a calculated XLogP3 of 0.3, and a topology defined by 3 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds, the molecule occupies a distinct physicochemical space among 5-phenylamino-2H-[1,2,4]triazin-3-one derivatives [2]. It has been identified as an inhibitor of Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS; EC 6.1.1.4), an enzyme recognized as an attractive target for novel antitubercular agents [3].

Why Generic Substitution of 3-[(3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic Acid Fails: Quantitative Evidence against In-Class Interchangeability


Within the 5-phenylamino-2H-[1,2,4]triazin-3-one class, minor structural modifications produce substantial shifts in enzyme inhibitory potency against Mycobacterium tuberculosis LeuRS. The unsubstituted parent compound exhibits a residual enzyme activity of 69% compared to wild-type, whereas introduction of a single methyl group at the 6-position of the triazinone ring drops residual activity to 57%, and a methyl group at the 4-position of the benzoic acid ring reduces it to 65% [1]. These quantitative differences, measured under identical assay conditions, demonstrate that the triazinone-benzoic acid chemotype cannot be treated as a uniform commodity; each substitution pattern yields a distinct pharmacological profile that must be explicitly verified for the intended experimental application [1].

3-[(3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic Acid – Quantitative Evidence Guide for Differentiated Scientific Procurement


Comparative Inhibitory Activity against Mycobacterium tuberculosis Leucyl-tRNA Synthetase (LeuRS)

In a direct head-to-head comparison within the same published study, 3-[(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid reduced M. tuberculosis LeuRS activity to 69% of the wild-type level. Under identical assay conditions, its closest structural analogs—4-methyl-3-[(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid and 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid—yielded residual activities of 65% and 57%, respectively [1]. The unsubstituted compound thus occupies an intermediate inhibitory potency position within the series, providing a defined baseline for structure-activity relationship (SAR) studies.

Antitubercular drug discovery Aminoacyl-tRNA synthetase inhibition Mycobacterium tuberculosis

Ortho/Meta/Para Benzoic Acid Substitution Regioisomer Comparison on LeuRS Inhibition

The position of the benzoic acid attachment on the phenyl ring significantly modulates LeuRS inhibition. The meta-substituted target compound (69% residual activity) differs from its para-substituted regioisomer 4-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid, which exhibits 64% residual activity [1]. Although the para compound carries an additional 6-methyl modification, the 5-percentage-point difference in residual activity between these regioisomeric scaffolds highlights that the amino-benzoic acid attachment position is a non-interchangeable determinant of target engagement.

Regioisomer selectivity LeuRS inhibitor SAR Triazinone-benzoic acid analogs

Class-Level Selectivity Advantage of 5-Phenylamino-2H-[1,2,4]triazin-3-ones for Pathogenic over Human LeuRS

The entire chemical series from which the target compound is drawn demonstrates a 10-fold greater inhibitory activity against M. tuberculosis LeuRS compared to the human ortholog [1]. While this selectivity ratio was established using the most potent members of the series (IC₅₀ = 7.2–7.6 μM against M. tuberculosis LeuRS), the structural conservation of the triazinone pharmacophore across the compound library supports the inference that the target compound shares this pathogen-selectivity trend, making it a suitable scaffold for further selectivity optimization.

Pathogen selectivity LeuRS inhibitor Therapeutic index

Physicochemical Differentiation from Methyl-Substituted Analogs: Impact on Solubility and Permeability

The target compound (XLogP3 = 0.3; molecular weight = 232.20 g/mol; 3 H-bond donors; 4 H-bond acceptors) [1] is more polar than its 4-methyl analog (4-methyl-3-[(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid; molecular weight = 246.22 g/mol; XLogP3 estimated at approximately 0.8 based on the +0.5 logP increment typical for aromatic methyl substitution) . The lower logP and smaller molecular weight of the target compound predict higher aqueous solubility and potentially reduced passive membrane permeability, properties that directly influence assay compatibility, formulation behavior, and pharmacokinetic profiling in cell-based and in vivo studies.

Physicochemical profiling LogP Solubility-permeability balance

Absence of 6-Methyl Substitution Confers Distinct Hydrogen-Bonding Topology for Crystallographic and Computational Studies

The target compound lacks the 6-methyl substituent present on the triazinone ring of the more potent analog 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid. This structural difference eliminates steric bulk adjacent to the N5-amino linkage and alters the hydrogen-bonding donor/acceptor landscape at the triazinone core, which is critical for ligand–protein interaction geometry. In the context of the Gudzera et al. study, this single methyl deletion shifts residual LeuRS activity from 57% (6-methyl analog) to 69% (target), a 12-percentage-point change [1]. The unsubstituted triazinone provides a less sterically hindered, more synthetically tractable template for introducing diverse substituents during medicinal chemistry optimization.

Structure-based drug design Hydrogen bonding Crystallography

Procurement-Relevant Application Scenarios for 3-[(3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic Acid


Antitubercular Lead-Optimization Programs Targeting Leucyl-tRNA Synthetase

The compound serves as a validated, moderate-potency starting point for structure-activity relationship campaigns aimed at M. tuberculosis LeuRS. With a residual enzyme activity of 69% [1], it provides a defined baseline against which the impact of synthetic modifications can be quantitatively measured. The class-level 10-fold selectivity window over human LeuRS [2] further supports its use in optimizing pathogen-selective inhibitors.

Fragment-Based Drug Discovery and Crystallographic Studies

The unsubstituted triazinone core, free from the 6-methyl group present in more potent analogs, offers a less sterically hindered scaffold for fragment growth [1]. Its lower molecular weight (232.20 g/mol) and higher polarity (XLogP3 = 0.3) [3] make it suitable for soaking experiments and co-crystallization trials where solubility and minimal non-specific binding are critical.

Regioisomer-Specific Mechanistic and Selectivity Profiling

The meta-substituted benzoic acid attachment defines a distinct regioisomeric identity that yields 69% residual LeuRS activity, compared to 64% for the para-substituted 4-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid [1]. This compound is the appropriate choice for studies investigating the role of benzoic acid attachment geometry on enzyme inhibition and binding mode.

Physicochemical Benchmarking and Assay Compatibility Screening

With an XLogP3 of 0.3 and three hydrogen bond donors [3], this compound is more hydrophilic than its methylated congeners. It is well-suited for laboratories developing biochemical or cell-based assays where compound precipitation or non-specific binding due to high logP must be avoided, ensuring reliable dose-response data generation in early-stage screening.

Quote Request

Request a Quote for 3-[(3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.